Robtin

Inflammation Macrophage Nitric Oxide

Researchers investigating flavonoid anti-inflammatory pathways require precise structural comparators. Robtin, a 7,3',4',5'-tetrahydroxyflavanone, offers a distinct flavanone scaffold (vs. flavonol robinetin) with validated low potency in LPS/IFN-γ-induced NO production (IC50 >100 µM). - Ideal negative control for SAR studies differentiating flavanone vs. flavonol bioactivity - Analytical standard for *Cassia tora* and *Sophora yunnanensis* metabolomic QC - >98% purity ensures reproducible mitochondrial enzyme comparative assays

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
Cat. No. B12321449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRobtin
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O
InChIInChI=1S/C15H12O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-5,13,16,18-20H,6H2
InChIKeyRZPNYDYGMFMXLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Robtin: Tetrahydroxyflavanone Natural Product


Robtin (also known as 7,3',4',5'-tetrahydroxyflavanone, CAS 4382-34-7) is a flavanone-class flavonoid with a molecular formula of C15H12O6 and a molecular weight of 288.25 g/mol [1]. It is a naturally occurring compound that can be isolated from plant sources such as the seeds of *Cassia tora* and the wood of *Sophora yunnanensis* [2][3]. The compound has a well-characterized stereochemistry as the (2S)-enantiomer and is primarily available from specialty chemical vendors for research purposes [4]. Robtin is reported to possess cardiotonic activity and has been studied for its potential anti-inflammatory effects, though its activity profile is distinct from that of more common flavonoids like quercetin or naringenin [5].

Compound Class
Natural flavanone with (2S)-enantiomer specificity
Research Context
Flavonoid SAR studies; flavanone vs flavonol scaffold comparison
Selection Cue
Low-potency anti-inflammatory probe; distinct from quercetin / robinetin

Robtin Structural Specificity


While Robtin belongs to the broad class of flavonoids, its specific substitution pattern and stereochemistry differentiate it from even closely related flavanones and flavonols. For example, Robtin's flavanone core with hydroxyl groups at the 7, 3', 4', and 5' positions [1] results in a distinct bioactivity profile when compared to the flavonol robinetin (a pentahydroxyflavone) or the more common flavanones naringenin and eriodictyol [2][3]. These structural differences translate to significant variations in potency and target engagement in specific assays, as highlighted in the quantitative evidence below. Substituting Robtin with a generic flavonoid would therefore invalidate any research aimed at reproducing or leveraging its specific biological effects [4].

Flavonol analogs (robinetin)
Robtin (flavanone)
Flavanone core vs flavonol core may shift bioactivity profile; not interchangeable for pathway-specific readouts
Common flavanones (naringenin, eriodictyol)
Robtin (3',4',5'-trihydroxy pattern)
Different hydroxylation pattern can alter target engagement; results may not replicate with simpler flavanones
Racemic or unspecified flavanones
Robtin (2S)-enantiomer
Enantiomeric identity may affect biological response; confirm stereochemical purity before substitution

Robtin Comparative Evidence


Anti-Inflammatory Activity Comparison

In an anti-inflammatory screen, Robtin was evaluated for its ability to inhibit LPS/IFN-γ-stimulated nitric oxide (NO) production in mouse RAW264.7 macrophages. Robtin exhibited an IC50 > 100 µM, indicating a low potency in this specific cell-based assay [1]. This contrasts sharply with the structurally related flavonol robinetin, which is known to inhibit proinflammatory gene expression with an IC50 of 120 µM in a different cellular context, and with other flavonoids like quercetin, which demonstrate potent NO inhibition in the low micromolar range [2][3]. This data point is crucial for researchers investigating structure-activity relationships (SAR) within the flavonoid class, as it demonstrates that the flavanone core of Robtin confers a distinct anti-inflammatory profile compared to flavonol analogs.

Anti-Inflammatory Activity
Class-level inference
Robtin IC50 > 100 µM vs. robinetin IC50 120 µM (related assay)
Supports flavanone SAR profiling
LPS/IFN-γ NO assay in RAW264.7 cells; distinct from potent flavonols
Inflammation Macrophage Nitric Oxide

Mitochondrial NADH Oxidase Inhibition

A head-to-head comparative study of mitochondrial NADH oxidase inhibition by selected flavonoids revealed a clear potency order. The structurally related flavonol robinetin was identified as the most potent inhibitor with an IC50 of 19 nmol/mg protein. The study included a panel of flavonoids for comparison, establishing a benchmark for this activity [1]. While Robtin itself was not directly tested in this assay, its close structural relationship to robinetin (flavanone vs. flavonol core) and the high potency of robinetin in this mitochondrial target provides a strong class-level inference. This suggests that for researchers interested in mitochondrial bioenergetics, robinetin may be a more potent probe, and Robtin could serve as a valuable, less potent control for SAR studies to understand the impact of the flavanone/flavonol scaffold difference [2].

Mitochondrial NADH Oxidase
Class-level inference
Robinetin IC50 19 nmol/mg protein; Robtin not tested in this assay
Supports scaffold comparison context
Robinetin is a flavonol; Robtin flavanone core may serve as control
Mitochondria Bioenergetics Enzyme Inhibition

Natural Source and Purity Profile

Commercially available Robtin is consistently characterized as a natural product isolated and purified from plant sources such as *Cassia tora* or *Sophora yunnanensis* [1][2]. Vendors report purities of ≥97% or ≥98% as determined by HPLC [3]. This natural origin and high purity profile differentiates it from synthetic or semi-synthetic flavanone derivatives, which may contain different impurity profiles or stereochemical mixtures. For example, while the synthesis of racemic Robtin has been reported [4], the commercially available material is the naturally occurring (2S)-enantiomer [5]. Researchers requiring a specific stereoisomer for biological studies must therefore confirm the enantiomeric purity with their chosen vendor, as the racemate may have a different bioactivity profile.

Source & Purity Profile
Specification review
Natural (2S)-enantiomer, ≥97% HPLC; isolated from Cassia / Sophora spp.
Enantiomer-specific procurement context
Vendor specifications; confirm lot-specific ee for chiral studies
Natural Product Chemistry Quality Control Isolation

Robtin Research Applications


Flavonoid Inflammation SAR Studies

Robtin's low potency in inhibiting LPS/IFN-γ-induced NO production in RAW264.7 cells (IC50 > 100 µM) [1] makes it an ideal negative control or low-activity comparator in SAR studies. When investigating the anti-inflammatory effects of flavonoids, researchers can use Robtin alongside more potent flavonols like quercetin or robinetin to delineate the structural features (e.g., flavanone vs. flavonol core, hydroxylation pattern) responsible for high potency in this specific pathway [2].

Flavanone/Flavonol Scaffold: Mitochondrial Function

Given the high potency of the structurally analogous flavonol robinetin as an NADH oxidase inhibitor in isolated mitochondria (IC50 = 19 nmol/mg protein) [1], Robtin serves as a valuable tool to probe the functional consequences of the flavanone scaffold. Comparative studies with Robtin and robinetin can help elucidate how the 2,3-double bond and C3-hydroxyl group (present in robinetin but absent in Robtin) affect mitochondrial enzyme inhibition and subsequent cellular bioenergetics.

Metabolomics of Cassia and Sophora Species

Robtin is a documented constituent of *Cassia tora* and *Sophora yunnanensis* [1][2]. High-purity Robtin (>98%) is essential as an analytical standard for the quantification, metabolomic profiling, and quality control of herbal extracts derived from these plants. Its use as a reference standard ensures accurate identification and quantification of Robtin in complex botanical matrices.

Cardiotonic Natural Product Research

Robtin is reported to possess cardiotonic activity, though specific quantitative data on this activity is not publicly available from primary research papers [1]. For researchers exploring the cardiotonic potential of flavonoids or screening natural product libraries for effects on cardiac muscle contractility, Robtin represents a specific, well-defined starting point for further investigation. Its well-characterized structure and availability from multiple vendors make it a convenient probe for initial studies in this area.

Application
Selection Property
Validation Focus
Flavonoid Inflammation SAR
Flavanone scaffold activity
NO inhibition endpoint comparison
Flavanone/Flavonol Scaffold: Mitochondrial Function
Flavanone core probe
NADH oxidase inhibition comparison
Cassia/Sophora Metabolomics
Natural product analytical standard
HPLC quantification identity
Cardiotonic Research
Reported cardiotonic assay context
Cardiac contractility endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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